molecular formula C10H15NO2 B12719867 Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- CAS No. 150200-02-5

Phenol, 4-((2R)-2-aminopropyl)-2-methoxy-

Cat. No.: B12719867
CAS No.: 150200-02-5
M. Wt: 181.23 g/mol
InChI Key: GPBOYXOSSQEJBH-SSDOTTSWSA-N
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Description

Phenol, 4-((2R)-2-aminopropyl)-2-methoxy-, also known as 4-(2-Aminopropyl)-2-methoxyphenol, is a compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes an aminopropyl group and a methoxy group attached to the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenols typically involves several methods, including nucleophilic aromatic substitution, hydroxylation of arylboronic acids, and oxidation of cumene. For 4-(2-Aminopropyl)-2-methoxyphenol, a common synthetic route involves the reaction of 4-bromo-2-methoxyphenol with ®-2-aminopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of phenolic compounds often involves the hydroxylation of benzene derivatives or the oxidation of cumene. These methods are scalable and can be optimized for high yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of the desired phenolic compounds.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenols, depending on the electrophile used.

Scientific Research Applications

Phenol, 4-((2R)-2-aminopropyl)-2-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenol, 4-((2R)-2-aminopropyl)-2-methoxy-, involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aminopropyl group can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.

    4-Methoxyphenol: Similar structure but lacks the aminopropyl group.

    4-Aminophenol: Contains an amino group but lacks the methoxy group.

Uniqueness

Phenol, 4-((2R)-2-aminopropyl)-2-methoxy-, is unique due to the presence of both the aminopropyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for unique interactions and reactivity compared to other phenolic compounds.

Properties

CAS No.

150200-02-5

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-[(2R)-2-aminopropyl]-2-methoxyphenol

InChI

InChI=1S/C10H15NO2/c1-7(11)5-8-3-4-9(12)10(6-8)13-2/h3-4,6-7,12H,5,11H2,1-2H3/t7-/m1/s1

InChI Key

GPBOYXOSSQEJBH-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)OC)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)N

Origin of Product

United States

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